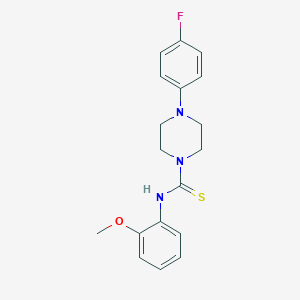
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide, also known as pFPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of COX-2 enzymes, which are responsible for inflammation and pain. Additionally, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. These activities of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide can reduce inflammation and pain in animal models. It has also been found to protect against oxidative stress and prevent cellular damage. Furthermore, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is its high purity and stability, which makes it suitable for various laboratory experiments. However, due to its synthetic nature, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide may not accurately represent the biochemical and physiological effects of naturally occurring compounds. Additionally, more research is needed to determine the optimal dosage and administration of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide for therapeutic purposes.
Direcciones Futuras
There are several future directions for the research on 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects. Secondly, the potential use of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide in combination with other drugs for cancer treatment should be explored. Finally, the development of novel delivery systems for 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide could enhance its therapeutic efficacy.
Conclusion:
In conclusion, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic compound that has shown promising therapeutic potential in various fields of research. Its anti-inflammatory, analgesic, and antioxidant activities, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for drug development. However, further research is needed to fully understand the mechanism of action and optimize its therapeutic use.
Métodos De Síntesis
The synthesis of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves the reaction of 4-Fluoroaniline with 2-Methoxybenzaldehyde, followed by the addition of piperazine and carbon disulfide. The resulting product is then purified using column chromatography. This method has been widely used to obtain high yield and purity of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide.
Aplicaciones Científicas De Investigación
PFPP has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, analgesic, and antioxidant activities. Furthermore, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been found to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Nombre del producto |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
|---|---|
Fórmula molecular |
C18H20FN3OS |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-5-3-2-4-16(17)20-18(24)22-12-10-21(11-13-22)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,24) |
Clave InChI |
AQMJQNVIYVALTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
SMILES canónico |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)





![1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215746.png)
![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)


